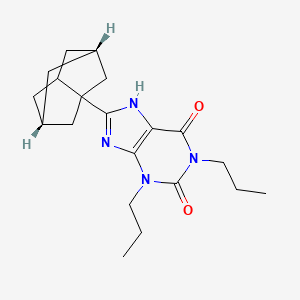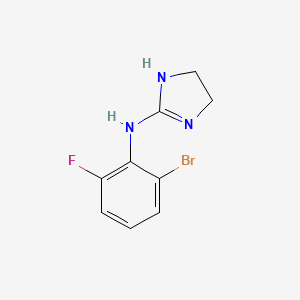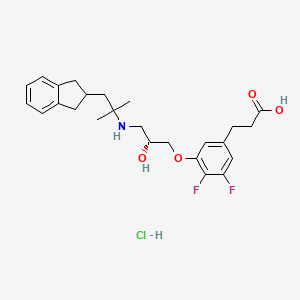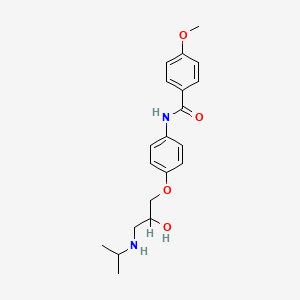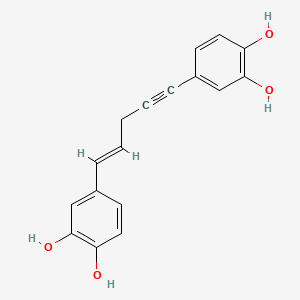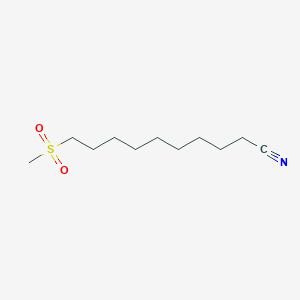
Perflubrodec
Overview
Description
Perflubrodec, also known as Perfluorodecyl Bromide, is a compound with the molecular formula BrC10F21 . It has a molecular weight of 598.98 g/mol . It is a component of an artificial perfluorochemical-based oxygen carrier called Oxygent .
Molecular Structure Analysis
The IUPAC name for this compound is 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane . The InChI representation is InChI=1S/C10BrF21/c11-9(28,29)7(24,25)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32 . The Canonical SMILES representation is C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 598.98 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 21 .
Scientific Research Applications
Oxidative Damage Protection
- Perflubrodec's Role in Reducing Oxidative Stress : this compound, also known as perfluorooctyl bromide or perflubron, has been studied for its potential to protect both biological and nonbiological systems from oxidative damage. This protective effect is significant, as it occurs independently of its anti-inflammatory properties. The research demonstrated a 66.6% reduction in oxidative stress in cell cultures treated with perflubron compared to controls. This finding suggests this compound's effectiveness in mitigating oxidative injury, which is crucial in various medical and environmental contexts (Rotta et al., 2003).
Surface Modification for Membrane Distillation
- Enhancing Hydrophobicity in Ceramic Membranes : Another application of this compound is in surface treatments for ceramic membranes, particularly in direct contact membrane distillation (DCMD). Using perfluorodecyltriethoxysilane, a derivative of this compound, ceramic membranes were made hydrophobic, enhancing their suitability for DCMD. This treatment improved the membranes' performance, evidenced by increased water flux compared to traditional polymeric membranes. This advancement suggests the potential of this compound derivatives in refining membrane technology for water purification and other industrial processes (Hendren et al., 2009).
Medical Imaging and Drug Delivery
- Contrast Agents in Medical Imaging : this compound and its derivatives have also been explored as contrast agents in various medical imaging techniques. For instance, in magnetic resonance imaging (MRI) of Crohn disease, perflubron was used as an oral contrast agent, effectively enhancing bowel wall visualization. This application underscores this compound's potential in improving the accuracy and diagnostic capabilities of MRI (Anderson et al., 1994).
- Drug Delivery Applications : In the realm of drug delivery, particularly in the context of treating conditions like epilepsy, this compound-based compounds have been examined for their ability to cross the blood-brain barrier. This suggests potential use in delivering therapeutic agents directly to the brain, offering new avenues for treating neurological disorders (Cucullo et al., 2007).
Environmental Implications
- Environmental Fate and Hazards : The environmental impact of this compound has been a topic of study as well, particularly concerning its potential contribution to global warming due to its high radiative efficiency and global warming potential. Research suggests that this compound is hydrophobic and tends to be vaporized from water bodies, raising concerns about its environmental fate and the need for effective emission mitigation strategies (Tsai, 2011).
Mechanism of Action
Target of Action
Perflubrodec, also known as PERFLUORODECYL BROMIDE, is primarily used as a component of an artificial perfluorochemical-based oxygen carrier known as OXYGENT . The primary targets of this compound are the body’s oxygen transport mechanisms, where it enhances oxygen transport .
Mode of Action
This compound operates by being part of gas-filled microspheres that are injected or infused into the body . When these microspheres are exposed to ultrasound waves, they resonate and “echo” strong signals back to the ultrasound machine . The difference in density between the gas-filled bubbles and the blood around them creates an increased level of contrast visible in the resulting ultrasound image .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to oxygen transport. As a component of an artificial oxygen carrier, this compound plays a role in enhancing the body’s oxygen transport mechanisms .
Pharmacokinetics
It is known that this compound is a component of the OXYGENT formulation, which also contains perflubron (perfluorooctyl bromide, C8F17Br) as the principal perfluorochemical and a small quantity of this compound to stabilize particle size growth during storage .
Result of Action
The primary result of this compound’s action is the enhancement of oxygen transport in the body . This is achieved by increasing the contrast in ultrasound images, which may aid in the diagnosis and treatment of various medical conditions .
Biochemical Analysis
Biochemical Properties
Perflubrodec plays a significant role in biochemical reactions, particularly in the context of oxygen transport The compound interacts with various biomolecules, primarily through its capacity to carry and deliver oxygen
Cellular Effects
This compound influences cell function by enhancing oxygen delivery, which is crucial for various cellular processes It can impact cell signaling pathways, gene expression, and cellular metabolism, primarily by influencing the availability of oxygen
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to carry and deliver oxygen It exerts its effects at the molecular level by interacting with oxygen molecules and transporting them to where they are needed
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the oxygen transport metabolic pathway
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of its role in oxygen transport
properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10BrF21/c11-9(28,29)7(24,25)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAULFRGWRHHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrC10F21, C10BrF21 | |
| Record name | Decane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184725 | |
| Record name | Perflubrodec | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
307-43-7 | |
| Record name | Perfluorodecyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perflubrodec [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perflubrodec | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromohenicosafluorodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUBRODEC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4818HEA280 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[11-Hydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one](/img/structure/B1679514.png)
